molecular formula C24H24N6O2 B2355528 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide CAS No. 1396861-81-6

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide

Cat. No. B2355528
CAS RN: 1396861-81-6
M. Wt: 428.496
InChI Key: HVUHVZMYBSXNII-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds, demonstrating the utility of related chemical structures in producing a variety of heterocyclic derivatives. For example, studies have detailed the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, thiazolo[3,2-a]pyrimidines, and pyrimido[2,1-c]triazine derivatives, showcasing the versatility of these chemical frameworks for generating new molecular entities with potential biological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014); (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Biological Activity Studies

Several compounds structurally related to the query molecule have been investigated for their biological activities. Notably, derivatives have been evaluated as alpha 1-adrenoceptor antagonists, highlighting their potential in therapeutic applications related to the urinary tract and cardiovascular system (Elworthy, Ford, Bantle, Morgans, Ozer, Palmer, Repke, Romero, Sandoval, Sjogren, Talamas, Vazquez, Wu, Arredondo, Blue, DeSousa, Gross, Kava, Lesnick, Vimont, Williams, Zhu, Pfister, & Clarke, 1997). Moreover, the synthesis and evaluation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties have been reported, indicating their potential as chemotherapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemotherapeutic Applications

Research into the chemotherapeutic applications of structurally related compounds has yielded insights into their potential as antiparkinsonian and analgesic agents. For instance, derivatives from 2-chloro-6-ethoxy-4-acetylpyridine have been found to exhibit significant analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-28-21(31)13-12-20(27-28)29-14-7-10-18(16-29)24(32)26-23-22(17-8-3-2-4-9-17)25-19-11-5-6-15-30(19)23/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUHVZMYBSXNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide

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